3-(1H-Indol-4-yl)-propionic acid methyl ester
Description
Properties
IUPAC Name |
methyl 3-(1H-indol-4-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-15-12(14)6-5-9-3-2-4-11-10(9)7-8-13-11/h2-4,7-8,13H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELNTLXFUBBHOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=C2C=CNC2=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Indol-4-yl)-propionic acid methyl ester typically involves the esterification of 3-(1H-Indol-4-yl)-propionic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis might involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, industrial processes often employ more robust catalysts and optimized reaction conditions to minimize by-products and maximize the purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3).
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: 3-(1H-Indol-4-yl)-propanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Therapeutic Applications
1.1 Anticancer Activity
Recent studies have indicated that derivatives of indole compounds, including 3-(1H-Indol-4-yl)-propionic acid methyl ester, exhibit significant anticancer properties. For instance, modifications to the indole structure have led to the development of potent histone deacetylase inhibitors (HDACIs). These compounds have shown promising antiproliferative activity against various cancer cell lines, including HeLa cells, with IC50 values indicating their effectiveness compared to standard chemotherapeutic agents like doxorubicin .
1.2 Neuroprotective Effects
Indole derivatives have been investigated for their neuroprotective effects. Specifically, 3-(1H-Indol-4-yl)-propionic acid methyl ester has demonstrated antioxidant properties and the ability to inhibit monoamine oxidase B (MAO-B), suggesting potential applications in treating neurodegenerative diseases such as Parkinson's disease . The compound's neuroprotective mechanisms are attributed to its ability to scavenge free radicals and modulate neuroinflammatory processes.
Anticancer Studies
A study conducted on a series of indole derivatives highlighted the synthesis of 3-(1H-Indol-4-yl)-propionic acid methyl ester and its analogs. These compounds were evaluated for their cytotoxic effects against cancer cell lines. The results showed that certain modifications enhanced their potency as HDACIs, with some derivatives achieving IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Doxorubicin | HeLa | 2.29 | |
| Indole Derivative A | HeLa | 0.69 | |
| Indole Derivative B | HeLa | 11 |
Neuroprotective Studies
In another investigation focusing on neuroprotection, researchers synthesized several analogs of 3-(1H-Indol-4-yl)-propionic acid methyl ester. These compounds were tested for their ability to inhibit MAO-B and protect neuronal cells from oxidative stress-induced apoptosis. The study concluded that certain derivatives significantly improved cell viability under oxidative stress conditions .
Mechanism of Action
The mechanism of action of 3-(1H-Indol-4-yl)-propionic acid methyl ester and its derivatives often involves interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The indole ring structure allows for π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, which are crucial for binding to biological targets. The exact pathways and molecular targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Methyl 3-(1H-indol-4-yl)propanoate
- CAS No.: 1313043-36-5
- Molecular Formula: C₁₂H₁₃NO₂
- Molecular Weight : 203.24 g/mol
- Structure : Comprises a propionic acid methyl ester backbone substituted with a 1H-indole moiety at the 4-position of the indole ring .
Key Features: The indole ring is a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The 4-position substitution on the indole ring distinguishes it from analogs with substitutions at the 3-, 5-, or 6-positions, which may influence biological interactions .
Comparison with Structurally Similar Compounds
Nitro-Substituted Phenylpropionate Esters
Examples :
- 2-Chloro-3-(4'-hydroxy-3'-nitrophenyl)propionic acid methyl ester (C₁₀H₉ClNO₅, MW 258.64)
- 3-(4-Hydroxy-3,5-dinitrophenyl)propionic acid methyl ester (C₁₀H₁₀N₂O₇, MW 270.20)
Structural Differences :
- Substituents: Nitro (-NO₂) and hydroxyl (-OH) groups on the phenyl ring.
- Key Properties: Nitro groups increase electrophilicity, enhancing reactivity in redox or nucleophilic substitution reactions.
Indole-Substituted Propionate Esters
Examples :
- 2-Hydroxy-3-(1H-indol-3-yl)propionic acid methyl ester (C₁₂H₁₃NO₃, MW 219.24)
- 2-(6-Methyl-1H-indol-3-yl)acetic acid (C₁₁H₁₁NO₂, MW 189.21)
Structural Differences :
- Substitution Position : Indole-3-yl vs. indole-4-yl.
- Functional Groups : Hydroxyl (-OH) or methyl (-CH₃) groups.
Key Properties :
- The 3-position indole substitution (as in compound 5) mimics tryptophan derivatives, enabling interactions with serotonin receptors or enzymes like monoamine oxidase .
Heterocyclic and Bulky Substituents
Examples :
- (S)-3-(1H-Imidazol-4-yl)-propionic acid methyl ester (C₇H₁₀N₂O₂, MW 154.17)
- Methyl 3-(3',5'-di-t-butyl-4'-hydroxyphenyl)propionate (C₂₃H₃₀O₃, MW 338.49)
Structural Differences :
- Heterocycles : Imidazole rings introduce hydrogen-bonding capabilities.
- Bulky Groups: tert-Butyl groups in the phenolic derivative create steric hindrance.
Key Properties :
Halogenated and Aromatic Derivatives
Examples :
- Methyl 3-(2-bromophenyl)propionate (C₁₀H₁₁BrO₂, MW 243.10)
Structural Differences :
- Halogenation : Bromine atom at the ortho position of the phenyl ring.
Key Properties :
- Bromine enhances molecular weight and polarizability, facilitating halogen bonding in protein-ligand interactions .
Comparative Analysis Table
Research Implications
- 3-(1H-Indol-4-yl)-propionic acid methyl ester lacks electron-withdrawing groups (e.g., nitro) or bulky substituents, suggesting lower toxicity and a broader therapeutic window compared to nitro derivatives.
- The indole-4-yl substitution may offer unique receptor-binding profiles compared to indole-3-yl analogs, warranting further studies on serotoninergic or antitumor activity .
- Synthetic modifications, such as introducing halogens or heterocycles, could enhance target specificity or metabolic stability .
Biological Activity
3-(1H-Indol-4-yl)-propionic acid methyl ester, an indole derivative, has garnered attention in scientific research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.
Overview of Indole Derivatives
Indole derivatives are known for their wide range of biological activities, including anti-inflammatory , antimicrobial , and anticancer properties. The unique structure of the indole ring allows for various interactions with biological targets, making these compounds valuable in medicinal chemistry and drug development.
The mechanism of action for 3-(1H-Indol-4-yl)-propionic acid methyl ester typically involves interactions with specific molecular targets such as enzymes and receptors. The indole structure facilitates π-π stacking, hydrogen bonding, and hydrophobic interactions crucial for binding to these targets. These interactions can lead to significant biological effects, including inhibition of cancer cell proliferation and modulation of inflammatory responses.
Anticancer Activity
Several studies have reported the anticancer potential of 3-(1H-Indol-4-yl)-propionic acid methyl ester. For instance:
- In vitro Studies : Research demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. In one study, derivatives showed inhibitory effects on HCT-116 colon cancer cells with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL, indicating a strong potential for selective targeting of cancerous cells while sparing normal cells .
- Mechanisms : The compound's activity is linked to its ability to induce apoptosis in cancer cells through pathways involving heat shock protein 90 (HSP90) and tumor necrosis factor receptor-associated protein 1 (TRAP1) .
Anti-inflammatory Activity
Indole derivatives like 3-(1H-Indol-4-yl)-propionic acid methyl ester have also shown promise in reducing inflammation:
- Macrophage Migration Inhibitory Factor (MIF) : The compound has been identified as a potent inhibitor of MIF, a pro-inflammatory mediator. It inhibited MIF's tautomerase activity with an IC50 of 1.65 µM, demonstrating its potential to modulate inflammatory responses at the cellular level .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Biological Activity | IC50 Values |
|---|---|---|---|
| 3-(1H-Indol-4-yl)-propionic acid methyl ester | Indole derivative | Anticancer, anti-inflammatory | 0.12 - 0.81 mg/mL |
| Indole-3-acetic acid methyl ester | Similar backbone | Plant growth regulator | Varies |
| 3-(1H-Indol-3-yl)-propionic acid methyl ester | Different nitrogen position | Anticancer | Varies |
Case Studies and Research Findings
- Case Study on Colon Cancer : A study focused on the effects of various indole derivatives on colon cancer cells highlighted that compounds similar to 3-(1H-Indol-4-yl)-propionic acid methyl ester exhibited significant antiproliferative activity through apoptosis induction and cell cycle arrest in the S phase .
- Neuroprotective Effects : Another research avenue explored the neuroprotective properties of indole derivatives against oxidative stress-induced neurotoxicity. The findings indicated that these compounds could prevent neuronal death and oxidative damage in vitro .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
